molecular formula C21H29NO2 B297119 N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B297119
M. Wt: 327.5 g/mol
InChI Key: ISLZQOUNUXFPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in various cellular processes such as glucose metabolism, cell proliferation, and differentiation.

Mechanism of Action

N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide exerts its pharmacological effects by inhibiting N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ, an enzyme that plays a crucial role in various cellular processes. N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. Inhibition of N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ has been shown to have neuroprotective effects, as it reduces the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease. Additionally, inhibition of N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic target for the treatment of diabetes.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the accumulation of beta-amyloid and tau proteins in the brain, which are hallmarks of Alzheimer's disease. It has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic target for the treatment of diabetes. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic target for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide is its potent inhibitory effect on N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ, making it a useful tool for studying the role of N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for the research on N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide. One potential direction is to further explore its potential therapeutic applications in neurodegenerative diseases, diabetes, and inflammatory diseases. Additionally, further research is needed to understand the precise mechanism of action of this compound and its effects on various cellular processes. Finally, there is a need to develop more potent and selective inhibitors of N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamideβ, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 1-adamantylamine with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of triethylamine. The reaction is carried out at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide in high yield and purity.

Scientific Research Applications

N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of diabetes, cancer, and inflammatory diseases.

properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C21H29NO2/c1-13-4-14(2)15(3)19(5-13)24-12-20(23)22-21-9-16-6-17(10-21)8-18(7-16)11-21/h4-5,16-18H,6-12H2,1-3H3,(H,22,23)

InChI Key

ISLZQOUNUXFPIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)C)C

Origin of Product

United States

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